molecular formula C12H12N2O2S B3383672 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 462067-14-7

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Cat. No.: B3383672
CAS No.: 462067-14-7
M. Wt: 248.3 g/mol
InChI Key: DRJGSULCGDRPFL-UHFFFAOYSA-N
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Description

2-[(1-Methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a heterocyclic compound featuring an imidazole core substituted with a methyl group at the 1-position, a phenyl group at the 5-position, and a sulfanylacetic acid moiety at the 2-position (Figure 1). This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and lipophilicity from the aromatic phenyl substituent. The compound is marketed as a synthetic building block for organic and pharmaceutical research, with applications in drug discovery and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-14-10(9-5-3-2-4-6-9)7-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJGSULCGDRPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic Acid (CAS: 6339-60-2)

Structural Differences :

  • The nitro group at the 4-position replaces the phenyl group at the 5-position in the target compound.
  • Molecular formula: C₆H₇N₃O₄S (vs. C₁₂H₁₂N₂O₂S for the target compound).

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic Acid (Ref: 3D-MTA06686)

Structural Differences :

  • Triazole ring replaces imidazole.
  • Cyclohexyl and methyl substituents at positions 5 and 4 (vs. phenyl and methyl in the target compound).

N-(3-Acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (ChemDiv F342-0048)

Structural Differences :

  • Acetamide group replaces the acetic acid moiety.
  • Additional 3-acetylphenyl substituent on the acetamide nitrogen.

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid, CAS: 76-93-7)

Structural Differences :

  • Lacks the imidazole ring; features a diphenylhydroxyacetic acid structure.

Biological Activity

2-[(1-Methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid, with the CAS number 462067-14-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

The molecular formula of this compound is C12H12N2O2S, and it has a molecular weight of approximately 240.30 g/mol. The compound features a sulfonyl group attached to an acetic acid moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of imidazole derivatives, including compounds similar to this compound. For instance:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
4a0.22 μg/mLNot reported
5a0.25 μg/mLNot reported
7b0.20 μg/mLNot reported

These derivatives showed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that the presence of the imidazole ring may enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of similar imidazole derivatives has also been documented. For example, compounds with structural similarities demonstrated IC50 values ranging from 2.38 to 8.13 µM against various cancer cell lines. The most potent derivative exhibited comparable activity to standard chemotherapeutics like cisplatin .

Key Findings:

  • Induction of Apoptosis: Compounds at IC50 concentrations led to significant apoptosis in cancer cell lines, with early apoptotic cells increasing from 10.2% to 17.2% when concentrations were doubled .
CompoundIC50 (µM)Remarks
5m2.38High potency in SISO cells
Reference Compound0.24 - 1.96Cisplatin comparison

The biological activity of these compounds is often attributed to their ability to interact with cellular targets involved in critical pathways such as cell division and apoptosis. The sulfonyl group may play a crucial role in enhancing solubility and bioavailability, contributing to their effectiveness against microbial and cancerous cells.

Case Studies

A notable study synthesized various imidazole derivatives and assessed their biological activities through in vitro assays. The results indicated that modifications in the chemical structure significantly influenced their potency and selectivity against different cell types .

Q & A

Q. What are the standard synthetic routes for 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid?

The synthesis typically involves:

  • Imidazole ring formation : Cyclization of precursors like glyoxal or formaldehyde with amines under acidic/basic conditions.
  • Thioether linkage introduction : Reacting the imidazole intermediate with mercaptoacetic acid derivatives under nucleophilic substitution conditions.
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol eluent) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
  • IR spectroscopy : Detection of sulfanyl (C-S stretch at ~650 cm1^{-1}) and carbonyl (C=O stretch at ~1700 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., m/z 313.08 for [M+H]+^+) .

Q. What in vitro assays are used to assess its antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Zone of inhibition : Agar diffusion assays at concentrations of 10–50 µM .

Q. What purification methods are effective post-synthesis?

  • Recrystallization : Using ethanol/water (7:3 ratio) to isolate high-purity crystals.
  • Column chromatography : Silica gel with chloroform:methanol (9:1) for polar impurities .

Q. How is thermal stability determined?

  • Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., 180–200°C) and phase transitions.
  • Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures (e.g., ~250°C) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding its reactivity?

  • Geometry optimization : DFT/B3LYP/6-311G(d,p) basis sets predict bond lengths (e.g., S-C bond ~1.78 Å) and charge distribution.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with electrophilic/nucleophilic sites .

Q. What strategies address low yields in thioether linkage formation?

  • Catalyst optimization : Use Cs2_2CO3_3 or DIPEA to enhance nucleophilic substitution efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates .

Q. How to design Structure-Activity Relationship (SAR) studies for optimizing bioactivity?

  • Substituent variation : Modify phenyl (electron-withdrawing groups) or methyl (alkyl chain elongation) groups.
  • In vitro validation : Test derivatives against cancer cell lines (e.g., IC50_{50} values via MTT assays) .

Q. How to validate discrepancies between computational and experimental bioactivity data?

  • Molecular docking : AutoDock Vina to predict binding affinities (e.g., ΔG = -8.2 kcal/mol for kinase inhibition).
  • In vitro validation : Compare predicted IC50_{50} values with experimental results (e.g., HepG2 cell line) .

Q. What in silico models predict pharmacokinetic properties?

  • ADMET prediction : SwissADME for bioavailability (e.g., Lipinski violations ≤1).
  • CYP450 inhibition : PreADMET to assess metabolic stability .

Q. How to resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. imidazole protons).
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., CCDC deposition number 1234567) .

Q. What experimental designs evaluate environmental fate and ecotoxicity?

  • Biodegradation assays : OECD 301B to assess half-life in soil/water.
  • Ecotoxicological testing : Daphnia magna acute toxicity (LC50_{50}) and algal growth inhibition .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Reactant of Route 2
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2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid

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